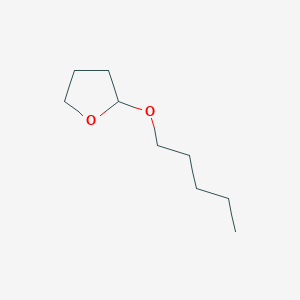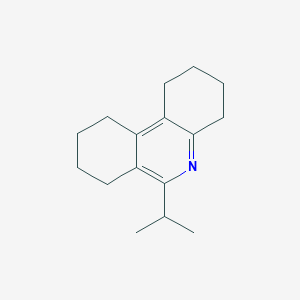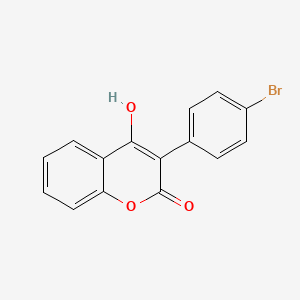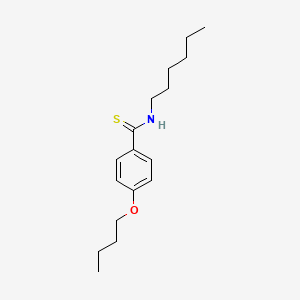
Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate is a synthetic pyrethroid insecticide. It is known for its high efficacy in controlling a wide range of insect pests. This compound is commonly used in agricultural and household settings to protect crops and control insect infestations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate involves several steps. One common method includes the esterification of 3-phenoxybenzyl alcohol with 2,3-dimethylbutanoic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of pyrethroids and their environmental impact.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential use in developing new insecticides with improved safety profiles.
Industry: Utilized in the formulation of insecticidal products for agricultural and household use.
Wirkmechanismus
The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization of nerve cells. This leads to paralysis and eventual death of the insect. The molecular targets include specific isoforms of sodium channels that are more prevalent in insects than in mammals, contributing to its selective toxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenvalerate: Another synthetic pyrethroid with similar insecticidal properties.
Cypermethrin: A widely used pyrethroid known for its high potency and broad-spectrum activity.
Esfenvalerate: The (S)-enantiomer of fenvalerate, known for its enhanced biological activity.
Uniqueness
Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate is unique due to its specific structural features, such as the cyano group and the 2,3-dimethylbutanoate moiety. These features contribute to its high efficacy and selectivity as an insecticide. Additionally, its relatively low toxicity to mammals makes it a safer option for pest control compared to some other insecticides.
Eigenschaften
CAS-Nummer |
62391-69-9 |
|---|---|
Molekularformel |
C20H21NO3 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
[cyano-(3-phenoxyphenyl)methyl] 2,3-dimethylbutanoate |
InChI |
InChI=1S/C20H21NO3/c1-14(2)15(3)20(22)24-19(13-21)16-8-7-11-18(12-16)23-17-9-5-4-6-10-17/h4-12,14-15,19H,1-3H3 |
InChI-Schlüssel |
NNTRQQADOLJDQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B14517349.png)



![4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14517371.png)
![N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide](/img/structure/B14517376.png)




![5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione](/img/structure/B14517423.png)

![3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene](/img/structure/B14517438.png)
![2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal](/img/structure/B14517439.png)
